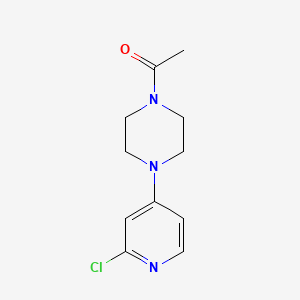

1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one

Description

1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one is a piperazine derivative featuring a 2-chloropyridin-4-yl substituent at the 4-position of the piperazine ring and an acetyl group (ethanone) at the 1-position. For instance, chloroacetyl chloride is commonly used to introduce the ethanone moiety to piperazine derivatives .

Properties

IUPAC Name |

1-[4-(2-chloropyridin-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c1-9(16)14-4-6-15(7-5-14)10-2-3-13-11(12)8-10/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGMBUPUXBEHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation to Form 1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one

The acetylation step involves reacting the piperazine nitrogen with an acetylating agent such as acetyl chloride or acetic anhydride. A typical procedure includes:

- Dissolving the 4-(2-chloropyridin-4-yl)piperazine intermediate in an anhydrous organic solvent such as dichloromethane (DCM).

- Cooling the solution in an ice bath to control reaction exothermicity.

- Slowly adding acetyl chloride dropwise with a base such as triethylamine to neutralize the generated hydrochloric acid.

- Stirring the reaction mixture at room temperature for 2 hours to ensure complete acetylation.

- Work-up involving washing with water, drying over anhydrous sodium sulfate, and purification by flash column chromatography to isolate the target compound as a white solid.

This method is supported by analogous synthetic procedures reported for related piperazine derivatives, where acid chlorides are reacted with piperazine derivatives in the presence of triethylamine in dry DCM to afford high yields (e.g., 82%) of the acetylated product.

Representative Reaction Scheme

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Piperazine + 2-chloropyridin-4-yl halide, solvent, base | Formation of 4-(2-chloropyridin-4-yl)piperazine | Not specified | Usually via nucleophilic substitution or Pd-catalysis |

| 2 | 4-(2-chloropyridin-4-yl)piperazine + acetyl chloride + triethylamine in dry DCM, 0°C to rt, 2 h | Acetylation of piperazine nitrogen | ~80-90 | Purification by flash chromatography |

Analytical Characterization

The synthesized 1-(4-(2-chloropyridin-4-yl)piperazin-1-yl)ethan-1-one is typically characterized by:

- [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons of the chloropyridinyl group, piperazine methylene protons, and the methyl group of the acetyl moiety.

- [^13C NMR](pplx://action/followup): Peaks confirming the presence of carbonyl carbon and aromatic carbons.

- Mass Spectrometry: Molecular ion peak corresponding to molecular weight 239.7 g/mol.

- Purity: Verified by chromatographic techniques such as TLC and HPLC.

Research Findings and Optimization Notes

- The use of dry solvents and inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis of acid chlorides and side reactions.

- Triethylamine or similar organic bases effectively scavenge HCl formed during acetylation, improving yields.

- Reaction temperature control (initial cooling) minimizes side reactions and decomposition.

- Flash column chromatography using gradients of ethyl acetate/hexanes or petroleum ether/ethyl acetate is effective for purification.

- Alternative coupling reagents such as EDC·HCl and DMAP have been employed in related amide bond formations, offering mild conditions and good yields.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It has been investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Key Observations:

- This contrasts with meta-chlorobenzyl derivatives (e.g., ), where chlorine’s position on benzene may reduce heteroaromatic interactions.

- Heteroaromatic vs. Aromatic Substituents : Pyrimidin-2-yl () and pyridin-4-yl () groups enhance hydrogen-bonding capacity compared to purely aromatic substituents like benzyl.

Pharmacological Comparisons

- Receptor Binding: QD10 and analogs in demonstrate dual activity as histamine H3 receptor ligands and antioxidants, with substituent bulk (e.g., benzoylphenoxypropyl) correlating with enhanced receptor affinity . The target compound’s 2-chloropyridin-4-yl group may similarly modulate receptor interactions due to chlorine’s electron-withdrawing effects.

- Enzyme Inhibition: Pyrimidin-2-yl derivatives () are associated with kinase inhibition, suggesting that heteroaromatic substituents on piperazine-ethanones can target enzymatic active sites.

- Antimicrobial Potential: Chlorothiophene-substituted analogs () highlight the role of sulfur-containing groups in antimicrobial activity, though this is less relevant to the target compound’s pyridine-based structure.

Biological Activity

1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one, also known as a chloropyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in pharmacological applications.

The molecular formula of 1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one is C12H14ClN3O, with a molecular weight of approximately 267.71 g/mol. The compound features a chloropyridine moiety attached to a piperazine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClN3O |

| Molecular Weight | 267.71 g/mol |

| CAS Number | [insert CAS number] |

| Melting Point | [insert value] |

| Solubility | [insert value] |

Antimicrobial Activity

Research indicates that compounds containing piperazine and chloropyridine structures often exhibit antimicrobial properties. For instance, derivatives of piperazine have been shown to possess significant antibacterial and antifungal activities. Studies suggest that 1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one may inhibit the growth of various pathogens, although specific data on this compound's efficacy is limited.

Anticancer Potential

Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation. Further research is required to establish the specific anticancer activity of this chloropyridine derivative.

Neuropharmacological Effects

Piperazine derivatives are often investigated for their neuropharmacological effects. Some studies suggest that they may act as serotonin receptor modulators, which could be beneficial in treating mood disorders. The potential of 1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one in this context remains to be explored.

Case Study 1: Antimicrobial Screening

A study conducted on a series of piperazine derivatives demonstrated that certain modifications led to enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific data on 1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one was not detailed, the structural similarities suggest potential effectiveness.

Case Study 2: Anticancer Activity

In vitro assays on related piperazine compounds have shown promising results in inhibiting cancer cell proliferation. For example, compounds with similar structural frameworks have exhibited IC50 values in the micromolar range against various cancer cell lines.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | [source needed] |

| Anticancer | Induction of apoptosis in cancer cells | [source needed] |

| Neuropharmacological | Potential serotonin modulation | [source needed] |

Q & A

Q. What are the standard synthetic routes for 1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one, and what reaction conditions are critical for high yield?

The synthesis typically involves coupling a 2-chloropyridine derivative with a piperazine moiety under nucleophilic substitution conditions. Key steps include:

- Using chloroacetyl chloride to introduce the ketone group (as in structurally similar compounds) .

- Maintaining an inert atmosphere (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

- Solvents like dichloromethane or DMF, with triethylamine as a base to neutralize HCl byproducts . Reaction progress is monitored via TLC or HPLC, followed by purification via column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological approaches include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and piperazine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, as demonstrated in related piperazine derivatives .

- HPLC : To assess purity (>95% is standard for pharmacological studies) .

Q. What in vitro assays are suitable for initial screening of this compound’s biological activity?

- Receptor Binding Assays : Radioligand displacement studies to evaluate affinity for serotonin or dopamine receptors, given piperazine derivatives' neuroactivity .

- Enzyme Inhibition Assays : Testing against kinases or proteases using fluorescence-based substrates .

- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines to explore antiproliferative effects .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Molecular Docking : Predict binding modes to target receptors (e.g., 5-HT₂A) using software like AutoDock Vina .

- QSAR Modeling : Correlate structural features (e.g., chloro-substituent position) with bioavailability or metabolic stability .

- ADMET Prediction : Tools like SwissADME to estimate permeability, CYP450 interactions, and toxicity risks .

Q. What strategies resolve contradictions in reported biological activity data across similar piperazine derivatives?

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2-chloropyridinyl vs. 4-fluorophenyl) on target affinity .

- Assay Standardization : Control variables like cell line selection, buffer pH, and incubation time to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies to identify trends, accounting for publication bias .

Q. How does the compound’s stereoelectronic profile influence its reactivity in follow-up derivatization?

- Electron-Withdrawing Effects : The 2-chloropyridinyl group enhances electrophilicity at the ketone, enabling nucleophilic additions (e.g., Grignard reactions) .

- Piperazine Conformation : Chair vs. boat conformations affect accessibility of the nitrogen lone pairs for hydrogen bonding in catalysis .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

Q. What advanced techniques characterize this compound’s interaction with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics to immobilized receptors .

- Cryo-EM : Visualize compound-receptor complexes at near-atomic resolution .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Methodological Challenges and Solutions

Q. How can researchers mitigate degradation of this compound during long-term storage?

- Storage Conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis of the ketone group .

- Stabilizers : Add antioxidants (e.g., BHT) to ethanol stock solutions .

- Periodic Reanalysis : Validate stability via HPLC every 6 months .

Q. What analytical workflows address discrepancies between theoretical and experimental spectral data?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- DFT Calculations : Simulate NMR chemical shifts using Gaussian software to cross-validate assignments .

- Isotopic Labeling : ¹⁵N or ¹³C labeling for tracking specific nuclei in complex spectra .

Application-Oriented Questions

Q. How can this compound be modified to enhance blood-brain barrier (BBB) penetration for CNS-targeted therapies?

- Lipophilicity Optimization : Introduce trifluoromethyl groups to improve logP values while avoiding P-glycoprotein efflux .

- Prodrug Design : Mask the ketone as a ketal to increase passive diffusion, with enzymatic cleavage in the brain .

- Transporter-Mediated Uptake : Conjugate with ligands for LAT1 or GLUT1 transporters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.